molecular formula C10H8N2 B1346891 1,4-Phenylenediacetonitrile CAS No. 622-75-3

1,4-Phenylenediacetonitrile

Cat. No. B1346891
CAS RN: 622-75-3
M. Wt: 156.18 g/mol
InChI Key: FUQCKESKNZBNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03950310

Procedure details

A solution of 130 grams (2.65 moles) sodium cyanide in 200 ml of water was placed in a four-necked flask, equipped with a thermowell, mechanical stirrer, electrically heated addition funnel and a condenser. A solution of 200 grams (1.15 mole) of p-xylylene chloride in 200 ml of dimethyl formamide was added dropwise with constant stirring and such a rate as to maintain the reaction temperature at 60°-65°C. The p-xylylene chloride solution was maintained at about 60°C. to prevent solid precipitation. The reaction was exothermic and addition took 2 hours. At the completion of the addition, the temperature was maintained by external heating for an additional hour. The mixture was then poured into 2 liters of water. The precipitated solid was filtered and washed with an additional liter of water. The product yield was 85% (ca. 152 g.) of para-phenylene diacetonitrile having a melting point of about 95°-97°C.
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[C:4]1([CH2:12]Cl)[CH:9]=[CH:8][C:7]([CH2:10]Cl)=[CH:6][CH:5]=1.C[N:15]([CH3:18])C=O>O>[C:4]1([CH2:12][C:18]#[N:15])[CH:9]=[CH:8][C:7]([CH2:10][C:1]#[N:2])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CCl)CCl
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)CCl)CCl

Conditions

Stirring
Type
CUSTOM
Details
with constant stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermowell, mechanical stirrer
ADDITION
Type
ADDITION
Details
electrically heated addition funnel and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
such a rate as to maintain the reaction temperature at 60°-65°C
CUSTOM
Type
CUSTOM
Details
solid precipitation
ADDITION
Type
ADDITION
Details
addition
ADDITION
Type
ADDITION
Details
At the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained
TEMPERATURE
Type
TEMPERATURE
Details
by external heating for an additional hour
ADDITION
Type
ADDITION
Details
The mixture was then poured into 2 liters of water
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with an additional liter of water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)CC#N)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 152 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.